![molecular formula C26H22ClF2N3O3S B2679105 N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 851714-48-2](/img/structure/B2679105.png)
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chloro-methoxyphenyl group, an indole group, and a difluorobenzamide group, among others. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely interact with each other in various ways, potentially leading to a variety of conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research into the molecular structure and intermolecular interactions of complex compounds is foundational in understanding their potential applications. For instance, the study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide explores the influence of dimerization and crystal packing on molecular geometry through X-ray crystallography and DFT calculations (Karabulut et al., 2014). Such research underscores the importance of molecular structure in determining the physical and chemical properties of compounds, which in turn influence their potential applications in fields like drug design and materials science.
Pharmacological Activities and Molecular Mechanisms
The exploration of pharmacological activities and underlying molecular mechanisms is a primary application of chemical compounds in biomedical research. For example, studies have investigated the transformation and metabolic pathways of drugs in biological systems, shedding light on their bioavailability and therapeutic efficacy (Arita et al., 1970). Understanding the metabolism and pharmacokinetics of compounds is crucial for drug development and optimization.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, as seen in the work of Butt et al. (2005), who investigated new aromatic polyimides, are central to expanding the chemical space for potential applications in various industries, including pharmaceuticals, polymers, and advanced materials (Butt et al., 2005). The development of new synthetic methodologies and the characterization of the resulting compounds are fundamental aspects of chemical research, driving innovation in material science, drug design, and more.
Antimicrobial and Anticancer Properties
Investigations into the antimicrobial and anticancer properties of chemical compounds constitute a significant area of research with direct implications for public health. For instance, Zadrazilova et al. (2015) assessed the bactericidal activity of benzamides against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of chemical compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF2N3O3S/c1-35-22-10-9-16(27)13-20(22)31-24(33)15-36-23-14-32(21-8-3-2-5-17(21)23)12-11-30-26(34)25-18(28)6-4-7-19(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIKULYXNMFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide |
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